molecular formula C11H14O4 B2782648 3-(2-Methoxy-4-methylphenoxy)propanoic acid CAS No. 1016761-78-6

3-(2-Methoxy-4-methylphenoxy)propanoic acid

Cat. No.: B2782648
CAS No.: 1016761-78-6
M. Wt: 210.229
InChI Key: HGDXOMWDJUKJPN-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of an esterification reaction, where 2-methoxy-4-methylphenol is reacted with a propanoic acid ester in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Methoxy-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methoxy-4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenoxy ring can influence its binding affinity and specificity towards certain enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .

Comparison with Similar Compounds

3-(2-Methoxy-4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8-3-4-9(10(7-8)14-2)15-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXOMWDJUKJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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